molecular formula C5H6N6O2 B1443522 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1365963-24-1

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B1443522
CAS No.: 1365963-24-1
M. Wt: 182.14 g/mol
InChI Key: QLGYNJNDMJQRTA-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C5H6N6O2 and its molecular weight is 182.14 g/mol. The purity is usually 95%.
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Biological Activity

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound's unique structure contributes to its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H7N5O2\text{C}_6\text{H}_7\text{N}_5\text{O}_2

This structure features an azido group (-N₃), which is known to enhance biological activity through various mechanisms, including the formation of reactive intermediates.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. The compound has shown significant activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus24.66 µg/mLInhibition of cell wall synthesis
Escherichia coli62.50 µg/mLDisruption of membrane integrity
Candida albicans39.33 µg/mLInhibition of ergosterol biosynthesis

The compound exhibited potent activity against Staphylococcus aureus , with a MIC value indicating effectiveness comparable to established antibiotics like ampicillin .

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15.0Induction of apoptosis
MCF-7 (breast cancer)10.5Inhibition of topoisomerase II
A549 (lung cancer)12.0Disruption of mitochondrial function

In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activities of this compound are attributed to several mechanisms:

  • Antimicrobial Mechanism : The presence of the azido group enhances the formation of reactive nitrogen species (RNS), which can damage microbial DNA and proteins.
  • Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Case Studies

A recent study evaluated the efficacy of various oxadiazole derivatives, including this compound, against multidrug-resistant strains of bacteria and cancer cells. The results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics .

Chemical Reactions Analysis

Click Chemistry via Azide-Alkyne Cycloaddition

The azidomethyl group enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole derivatives. This reaction is pivotal for bioconjugation and pharmaceutical applications:

  • Reaction :
    3 Azidomethyl N methyl oxadiazole+AlkyneCu I Triazole linked Oxadiazole\text{3 Azidomethyl N methyl oxadiazole}+\text{Alkyne}\xrightarrow{\text{Cu I }}\text{Triazole linked Oxadiazole}

  • Conditions :

    • Catalyzed by CuSO₄/Na ascorbate in aqueous tert-butanol at 25°C.

    • Reaction time: 12–24 hours .

  • Key Data :

    Substrate AlkyneProduct Yield (%)Reference
    Propargyl Alcohol78
    Phenylacetylene85

This reaction retains the oxadiazole ring’s integrity while introducing functional diversity .

Thermal Decomposition

The azidomethyl group undergoes thermal decomposition under controlled conditions, releasing nitrogen gas and forming reactive intermediates:

  • Reaction Pathway :
    3 Azidomethyl N methyl oxadiazoleΔImine Intermediate+N2\text{3 Azidomethyl N methyl oxadiazole}\xrightarrow{\Delta}\text{Imine Intermediate}+\text{N}_2\uparrow

  • Conditions :

    • Heated at 80–100°C in inert solvents (e.g., toluene).

    • Half-life: ~2 hours at 90°C .

  • Products :

    • Primary : Nitriles (e.g., aryl nitriles from analogous oxadiazoles) .

    • Secondary : Aldehydes or ketones via hydrolysis of intermediates .

Thermogravimetric analysis (TGA) shows a sharp mass loss at 150°C, correlating with azide decomposition.

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, yielding diamide or carboxylic acid derivatives:

  • Acidic Hydrolysis :
    Oxadiazole+HClN Methylmalonamide+NH2OH\text{Oxadiazole}+\text{HCl}\rightarrow \text{N Methylmalonamide}+\text{NH}_2\text{OH}

    • Conditions: 6M HCl, reflux, 6 hours .

  • Basic Hydrolysis :
    Oxadiazole+NaOHCarboxylic Acid Salt+Ammonia\text{Oxadiazole}+\text{NaOH}\rightarrow \text{Carboxylic Acid Salt}+\text{Ammonia}

    • Conditions: 2M NaOH, 60°C, 4 hours .

Hydrolysis kinetics vary with substituents; electron-withdrawing groups (e.g., azidomethyl) accelerate ring opening .

Reduction of the Azide Group

The azidomethyl group can be selectively reduced to an aminomethyl group using stoichiometric or catalytic methods:

  • Reagents :

    • Lithium Aluminum Hydride (LiAlH₄) : Yields primary amine (90% efficiency).

    • Hydrogen/Palladium : Requires 1 atm H₂ and 10% Pd/C (quantitative conversion).

  • Reaction :
     CH2N3LiAlH4 CH2NH2\text{ CH}_2\text{N}_3\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{NH}_2

Reduction preserves the oxadiazole ring but modifies the compound’s polarity and bioactivity.

Nucleophilic Substitution at the Methylcarboxamide

The methylcarboxamide group participates in nucleophilic acyl substitution under strongly basic conditions:

  • Example Reaction :
     CONHCH3+NH2R CONHR+CH3NH2\text{ CONHCH}_3+\text{NH}_2\text{R}\rightarrow \text{ CONHR}+\text{CH}_3\text{NH}_2

  • Conditions :

    • Anhydrous DMF, K₂CO₃, 60°C .

  • Applications : Synthesis of urea or thiourea derivatives .

Photochemical Reactivity

UV irradiation induces azide decomposition, generating nitrene intermediates:

  • Pathway :
     CH2N3hν CH2+N2\text{ CH}_2\text{N}_3\xrightarrow{h\nu}\text{ CH}_2\text{N }+\text{N}_2\uparrow

  • Products :

    • Nitrenes react with solvents (e.g., forming imines in THF).

    • Secondary products include aziridines or cross-linked polymers.

Properties

IUPAC Name

3-(azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGYNJNDMJQRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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